4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Description
4-Cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a benzothiazole-derived compound featuring a cyano-substituted benzamide moiety. Its structure includes a 1,3-benzothiazole core with methoxy and methyl substituents at positions 4,7 and 3, respectively, and a benzamide group at position 2. The cyano group at the para position of the benzamide contributes to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Propriétés
IUPAC Name |
4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-15-13(23-2)8-9-14(24-3)16(15)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPVXCCNJWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHNOS
CAS Number: 895431-07-9
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities. The specific compound under discussion has shown potential in various areas:
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, testing on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | A549 | 6.75 ± 0.19 |
| 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | HCC827 | 5.13 ± 0.97 |
| 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | NCI-H358 | 0.85 ± 0.05 |
These results suggest that the compound may effectively inhibit tumor growth and could serve as a lead compound for further drug development in oncology .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.32 |
| Escherichia coli | 0.25 |
These findings highlight the potential of this compound in treating bacterial infections .
The biological activity of 4-cyano-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation. The compound may exert its effects by inhibiting key signaling pathways associated with cancer progression and microbial resistance.
Case Studies
Several studies have investigated the biological effects of benzothiazole derivatives:
- Study on Anticancer Activity : A recent investigation demonstrated that a series of benzothiazole derivatives showed high cytotoxicity against lung cancer cell lines using both 2D and 3D culture models. The results indicated that modifications to the benzothiazole core could enhance anticancer efficacy .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results showed significant inhibition against E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : The diethylsulfamoyl group (-SO₂N(Et)₂) in the sulfonamide analogue increases steric hindrance, which may reduce off-target interactions but also limit solubility .
- Biological Activity : The pyridin-3-ylmethyl derivative exhibits CYP51 inhibition, suggesting that nitrogen-containing substituents enhance interaction with cytochrome P450 enzymes .
Physicochemical and Pharmacokinetic Properties
The table below compares calculated physicochemical parameters:
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | ~400 | 3.2 | 1 | 6 | Moderate (aqueous) |
| 4-Fluoro Analogue | ~383 | 3.5 | 1 | 5 | Low |
| Diethylsulfamoyl Analogue | ~465 | 2.8 | 1 | 7 | Poor |
| Pyridin-3-ylmethyl Derivative | ~420 | 2.9 | 1 | 7 | Moderate (DMSO) |
Key Observations:
- The target compound’s cyano group reduces LogP compared to the fluoro-analogue, improving aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
